

Commercial Suppliers and Technical Guide for 3,5-Dichloropyrazine-2-carbaldehyde

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Compound of Interest

Compound Name: 3,5-Dichloropyrazine-2-carbaldehyde

Cat. No.: B152530

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For researchers, scientists, and drug development professionals, **3,5-Dichloropyrazine-2-carbaldehyde** is a key heterocyclic building block. Its utility in the synthesis of complex molecules makes it a valuable component in the discovery of novel therapeutics. This technical guide provides an in-depth overview of its commercial suppliers, key chemical data, and generalized experimental protocols for its use.

Commercial Availability

A range of chemical suppliers offer **3,5-Dichloropyrazine-2-carbaldehyde**, typically with a purity of 95% or greater. The compound, identified by CAS Number 136866-27-8, is available in quantities ranging from milligrams to kilograms to support various scales of research and development.

Supplier	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Ambeed	95%	136866-27-8	C5H2Cl2N2O	176.99
Appretech Scientific Limited	98% min	136866-27-8	C5H2Cl2N2O	176.98
BLD Pharm	≥95%	136866-27-8	C5H2Cl2N2O	176.99
Synthonix	≥95%	136866-27-8	C5H2Cl2N2O	176.99
Watson International	Assay available	136866-27-8	C5H2Cl2N2O	176.99

Physicochemical Properties and Safety Information

3,5-Dichloropyrazine-2-carbaldehyde is typically a yellow to brown sticky oil or semi-solid. Due to its chemical nature, it should be handled with appropriate personal protective equipment in a well-ventilated area.

Property	Value
IUPAC Name	3,5-dichloropyrazine-2-carbaldehyde
Molecular Formula	C5H2Cl2N2O
Molecular Weight	176.99 g/mol
Storage Conditions	Inert atmosphere, 2-8°C[1]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

Experimental Protocols

The electron-deficient nature of the pyrazine ring, further activated by the two chlorine atoms and the aldehyde group, makes **3,5-Dichloropyrazine-2-carbaldehyde** an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The following are generalized protocols for the reaction of dichloropyrazines with common nucleophiles. These should be optimized for specific substrates and desired outcomes.

General Procedure for Nucleophilic Aromatic Substitution with Amines

- In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine nucleophile (1.0-1.2 equivalents) in a suitable anhydrous solvent (e.g., THF, DMF).
- Add a suitable base (e.g., potassium tert-butoxide, 1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.

- To this mixture, add a solution of **3,5-Dichloropyrazine-2-carbaldehyde** (1.0 equivalent) in the same anhydrous solvent.
- The reaction mixture may be stirred at room temperature or heated (e.g., 60-80°C) to facilitate the reaction. Monitor the progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as silica gel column chromatography.

General Procedure for Nucleophilic Aromatic Substitution with Thiols

- To a dry reaction vessel under an inert atmosphere, add the thiol (1.0-1.2 equivalents) and a suitable anhydrous solvent (e.g., DMF).
- Cool the solution to 0°C and add a base (e.g., sodium hydride, 1.1-1.5 equivalents) portion-wise to form the thiolate.
- After stirring for 15-30 minutes, add a solution of **3,5-Dichloropyrazine-2-carbaldehyde** (1.0 equivalent) in the same anhydrous solvent.
- Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent.
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product as necessary.

General Procedure for Nucleophilic Aromatic Substitution with Alkoxides

- In a dry reaction vessel under an inert atmosphere, carefully add a strong base (e.g., sodium hydride or sodium metal, 1.1-1.5 equivalents) to the desired anhydrous alcohol (which can serve as both reactant and solvent) at 0°C to generate the alkoxide.
- Once the base has fully reacted, add a solution of **3,5-Dichloropyrazine-2-carbaldehyde** (1.0 equivalent) in the same alcohol.
- Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
- Upon completion, carefully quench the reaction by adding water.
- Remove the excess alcohol under reduced pressure.
- Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product if required.

Quality Control for Chemical Intermediates

Ensuring the quality of starting materials like **3,5-Dichloropyrazine-2-carbaldehyde** is critical for the success of a synthetic campaign. A comprehensive quality control process involves several stages, from supplier selection to final product release.

A typical Certificate of Analysis (CoA) for a chemical intermediate will include:

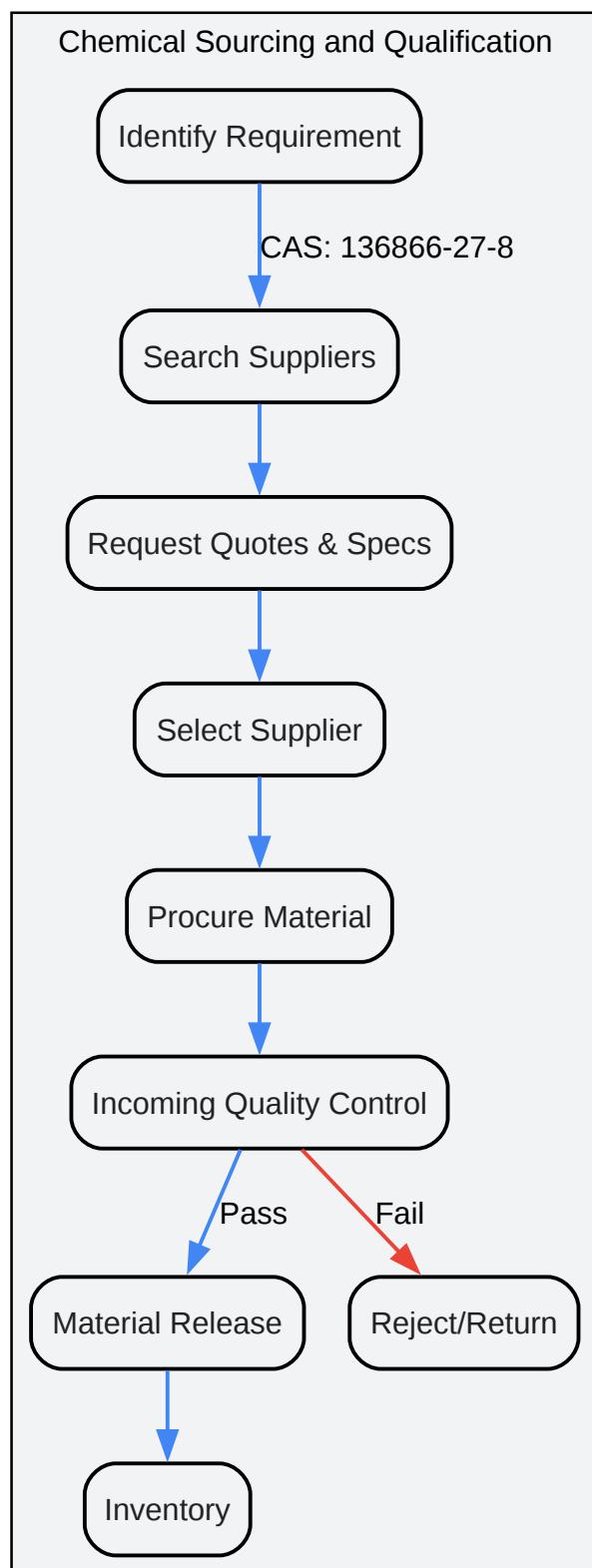
- Product Name and CAS Number: Unambiguous identification of the material.
- Batch Number: For traceability.

- Appearance: A visual description of the physical state and color.
- Purity: Determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
- Identity Confirmation: Often confirmed by ^1H NMR and/or Mass Spectrometry (MS) to ensure the structure is consistent with the desired compound.

Analytical methods such as GC-MS and HPLC are commonly employed for the analysis of pyrazine derivatives.^{[2][3]} These techniques can provide detailed information on the purity and identity of the compound.

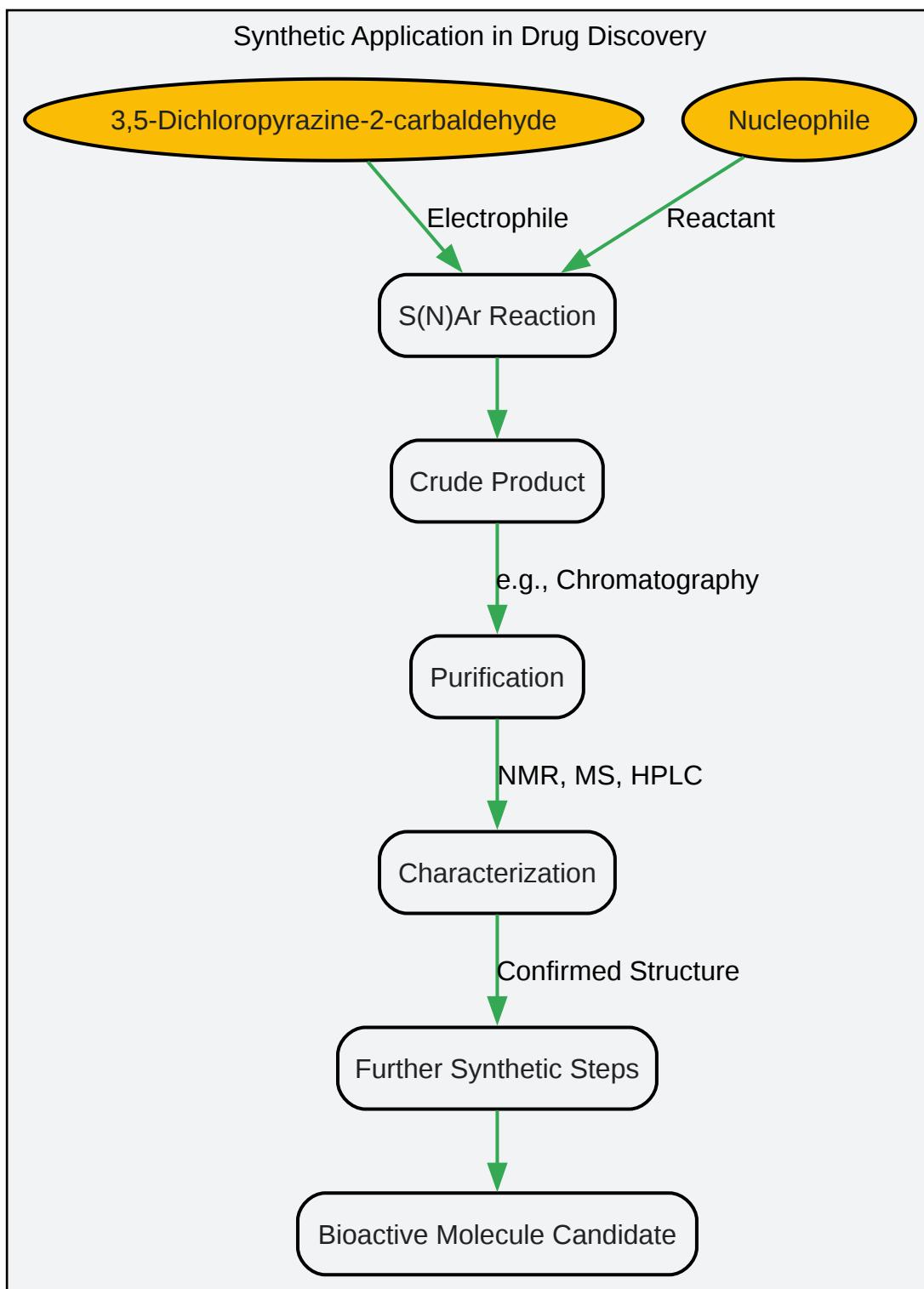
Visualization of Experimental Workflows

The following diagrams illustrate key logical flows in the sourcing and application of **3,5-Dichloropyrazine-2-carbaldehyde** in a research and development setting.



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Caption: Workflow for sourcing and qualifying **3,5-Dichloropyrazine-2-carbaldehyde**.



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Caption: Generalized workflow for the application of **3,5-Dichloropyrazine-2-carbaldehyde** in synthesis.

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References

- 1. 136866-27-8|3,5-Dichloropyrazine-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynce.com [biosynce.com]
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